molecular formula C16H18ClN3O5S B13778989 Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester CAS No. 75745-76-5

Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester

Cat. No.: B13778989
CAS No.: 75745-76-5
M. Wt: 399.8 g/mol
InChI Key: KLTRGXNLWLORMC-UHFFFAOYSA-N
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Description

The compound Hydrazinecarboxylic acid, 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester is a hydrazinecarboxylic acid derivative featuring:

  • A 1,1-dimethyl ester group at the hydrazinecarboxylic acid core.
  • A furan ring substituted at the 5-position with a 4-chlorophenylsulfonyl group.
  • An iminomethyl linker bridging the furan and hydrazinecarboxylic acid moieties.

Properties

CAS No.

75745-76-5

Molecular Formula

C16H18ClN3O5S

Molecular Weight

399.8 g/mol

IUPAC Name

tert-butyl N-[[(E)-[5-(4-chlorophenyl)sulfonylfuran-2-yl]iminomethyl]amino]carbamate

InChI

InChI=1S/C16H18ClN3O5S/c1-16(2,3)25-15(21)20-19-10-18-13-8-9-14(24-13)26(22,23)12-6-4-11(17)5-7-12/h4-10H,1-3H3,(H,18,19)(H,20,21)

InChI Key

KLTRGXNLWLORMC-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NN/C=N/C1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)NNC=NC1=CC=C(O1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide Intermediate

  • Starting from 4-(chlorophenyl)sulfonyl derivatives, the hydrazide intermediate is prepared by reaction with hydrazine or hydrazinecarboxylic acid under basic conditions.
  • Example: Dissolving 3-[(4-chlorophenyl)sulfonyl]propanehydrazide in potassium hydroxide solution (0.336 g in water and ethanol) facilitates the reaction under mild heating and stirring.

Formation of the Iminomethyl Linkage

  • The hydrazide intermediate undergoes condensation with aldehydes or ketones, such as 2-furaldehyde derivatives, to form the iminomethyl bond.
  • This step is typically carried out under reflux or controlled temperature to ensure complete condensation and avoid side reactions.

Esterification to 1,1-Dimethyl Ester

  • Esterification involves reaction of the hydrazinecarboxylic acid intermediate with methylating agents or by Fischer esterification using methanol in acidic conditions.
  • The use of bases may be necessary to deprotonate the carboxylic acid group to facilitate ester formation.
  • Protection of sensitive groups (e.g., sulfonyl or furan rings) is often required to prevent unwanted side reactions during esterification.

Purification and Characterization

  • After synthesis, purification is achieved by recrystallization from appropriate solvents such as ethanol or by chromatographic methods.
  • Characterization techniques include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecular structure.
    • Infrared (IR) spectroscopy to identify functional groups (e.g., N-H, C=O, SO2).
    • Mass spectrometry (MS) for molecular weight confirmation.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Notes
1 Preparation of hydrazide intermediate 4-(chlorophenyl)sulfonyl derivative + hydrazine, KOH, water/ethanol Formation of 3-[(4-chlorophenyl)sulfonyl]propanehydrazide
2 Condensation with 2-furaldehyde derivative Reflux, controlled temperature Formation of iminomethyl linkage
3 Esterification to 1,1-dimethyl ester Methanol, acid/base catalyst, possible protection groups Formation of dimethyl ester derivative
4 Purification and characterization Recrystallization, chromatography, NMR, IR, MS Pure compound with confirmed structure

Research Insights and Optimization Notes

  • The use of potassium hydroxide in aqueous ethanol solution effectively promotes hydrazide formation and subsequent reactions.
  • Esterification efficiency depends on the control of reaction pH and temperature; over-acidic or overly basic conditions can degrade sensitive groups such as the furan ring or sulfonyl moiety.
  • Monitoring by thin layer chromatography (TLC) or similar analytical methods is crucial to determine reaction completion and avoid side products.
  • Advanced synthetic methods reported for related hydrazinecarboxylic acid derivatives include the use of triphosgene and bases like diisopropylethylamine (DIPEA) to form esters or carbamates in a single step, which might be adapted for this compound with optimization.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity:
Research indicates that derivatives of hydrazinecarboxylic acid exhibit significant antiviral properties. For instance, a study synthesized several 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their antiviral activity. The results demonstrated that these compounds could inhibit viral replication effectively, suggesting potential for developing antiviral drugs .

Pharmaceutical Formulations:
Hydrazine derivatives are also explored in pharmaceutical formulations due to their ability to act as intermediates in drug synthesis. The compound can be modified to enhance its pharmacological properties or reduce toxicity. For example, the synthesis of hydrazinecarboxylic acid derivatives has been linked to the development of antihistamines and anti-allergic medications .

Agrochemicals

Pesticide Development:
The compound's sulfonyl group is particularly useful in developing agrochemicals. It can enhance the efficacy of pesticides by improving their stability and solubility in various environments. Studies have shown that compounds with similar structures exhibit potent insecticidal and fungicidal activities. The chlorophenyl moiety contributes to the bioactivity by facilitating target site interactions within pests .

Materials Science

Polymer Chemistry:
In materials science, hydrazinecarboxylic acid derivatives are utilized in synthesizing polymers with specific properties. These compounds can act as cross-linking agents or modifiers for polymer matrices, enhancing mechanical strength and thermal stability. Research has indicated that incorporating such compounds into polymer systems can significantly improve their performance in applications ranging from coatings to structural materials .

Data Table: Summary of Applications

Field Application Key Findings
Medicinal ChemistryAntiviral ActivityEffective inhibition of viral replication in synthesized derivatives .
Pharmaceutical FormulationsUsed as intermediates in drug synthesis for antihistamines .
AgrochemicalsPesticide DevelopmentEnhanced efficacy and stability in pesticide formulations .
Materials SciencePolymer ChemistryImproved mechanical strength and thermal stability in polymer systems .

Case Studies

  • Antiviral Compound Synthesis:
    A study on the synthesis of thiadiazole derivatives highlighted the process of creating hydrazinecarboxylic acid-based compounds that showed promising antiviral activity against specific viruses. The research involved multiple synthetic steps and characterized the final products using NMR and IR spectroscopy.
  • Pesticidal Efficacy:
    Research conducted on a series of hydrazinecarboxylic acid derivatives demonstrated their effectiveness as insecticides. Field trials confirmed reduced pest populations when treated with these compounds compared to untreated controls.
  • Polymer Modification:
    A project focused on modifying polyvinyl chloride (PVC) with hydrazinecarboxylic acid derivatives showed enhanced resistance to thermal degradation. The modified PVC exhibited better mechanical properties under stress tests.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[[(E)-[5-(4-CHLOROPHENYL)SULFONYL-2-FURYL]IMINOMETHYL]AMINO]CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites, thereby affecting their function and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Hydrazinecarboxylic Acid Core

Hydrazinecarboxylic acid, (phenylmethylene)-, 1,1-dimethylethyl ester (CAS 497164-25-7)
  • Core Structure : Shares the 1,1-dimethyl ester group.
  • Key Differences : Replaces the 4-chlorophenylsulfonyl-furanyl group with a phenylmethylene substituent.
  • Applications : Used as an intermediate in organic synthesis, particularly in building blocks for pharmaceuticals .
2-(1H-Pyrrol-2-ylmethylene)-Hydrazinecarboxylic acid ethyl ester
  • Core Structure : Ethyl ester instead of 1,1-dimethyl ester.
  • Key Differences : Substituted with a pyrrole ring instead of sulfonyl-furanyl.
  • Physical Properties : Melting point 140°C, density 1.20 g/cm³, predicted pKa 10.57 .

Variations in Aromatic and Heterocyclic Substituents

N'-(5-Chloro-2-hydroxy-benzyl)-hydrazinecarboxylic acid tert-butyl ester (CAS 913566-75-3)
  • Core Structure : Tert-butyl ester instead of dimethyl ester.
  • Key Differences : Features a 5-chloro-2-hydroxybenzyl group instead of furanyl-sulfonyl.
  • Molecular Formula : C₁₂H₁₇ClN₂O₃ (MW 272.73) .
Hydrazinecarboxamide, 1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene] (CAS 405-22-1)
  • Core Structure : Hydroxyethyl substituent and nitro-furanyl group.
  • Key Differences : Nitrofuran instead of chlorophenylsulfonyl-furan; carboxamide instead of ester.
  • Applications: Potential antimicrobial activity due to nitro-furan motifs .

Ester Group Modifications

2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid
  • Core Structure : Sulfanyl-acetic acid derivative.
  • Key Differences : Lacks the hydrazinecarboxylic acid ester core but shares sulfonyl-related functional groups .
Hydrazinecarboxylic acid, 2-(3-bromobenzoyl)-1,1-dimethylethyl ester
  • Core Structure : 1,1-Dimethylethyl ester with bromobenzoyl substituent.
  • Key Differences : Bromobenzoyl group instead of sulfonyl-furanyl .

Data Table: Structural and Physical Property Comparison

Compound Name Ester Group Substituent Molecular Weight Melting Point (°C) Density (g/cm³) Applications References
Target Compound 1,1-Dimethyl 4-Chlorophenylsulfonyl-furanyl N/A N/A N/A Synthetic intermediate
Hydrazinecarboxylic acid, (phenylmethylene)-, 1,1-dimethylethyl ester 1,1-Dimethylethyl Phenylmethylene N/A N/A N/A Pharmaceutical intermediates
2-(1H-Pyrrol-2-ylmethylene)-Hydrazinecarboxylic acid ethyl ester Ethyl Pyrrole N/A 140 1.20 Research chemical
N'-(5-Chloro-2-hydroxy-benzyl)-hydrazinecarboxylic acid tert-butyl ester tert-Butyl 5-Chloro-2-hydroxybenzyl 272.73 N/A N/A Potential bioactive agent
Hydrazinecarboxamide, 1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene] Hydroxyethyl 5-Nitro-furanyl 242.19 N/A N/A Antimicrobial candidate

Biological Activity

Hydrazinecarboxylic acid, specifically 2-((5-((4-(chlorophenyl)sulfonyl)-2-furanyl)iminomethyl)-, 1,1-dimethyl ester, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Compound Structure and Properties

The chemical structure of hydrazinecarboxylic acid includes a hydrazine group and a carboxylic acid moiety, integrated with a furan ring and a chlorophenyl sulfonyl group. This unique combination contributes to its reactivity and biological activity.

  • Molecular Weight : 399.8 g/mol
  • CAS Number : 75745-76-5

Synthesis Methods

Hydrazinecarboxylic acid can be synthesized through various methods, including:

  • Direct Hydrazination : Reacting hydrazine with appropriate carboxylic acids.
  • Condensation Reactions : Utilizing furan derivatives and sulfonyl chlorides to form the final compound.

Biological Activities

Research indicates that hydrazinecarboxylic acid exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that hydrazinecarboxylic acid derivatives possess strong antimicrobial properties. For instance:

  • Activity Against Bacteria : The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis while exhibiting weaker effects against other strains.
  • Mechanism of Action : The antimicrobial effects are primarily attributed to the inhibition of bacterial enzyme systems.

Anticancer Properties

Hydrazine derivatives are being explored for their anticancer potential due to their ability to interact with cellular targets involved in tumor growth:

  • Inhibition of Tumor Cell Proliferation : Research suggests that these compounds can inhibit the proliferation of various cancer cell lines.
  • Mechanisms : The anticancer activity may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazinecarboxylic acid have also been investigated:

  • Inhibition of Inflammatory Mediators : Studies indicate that the compound can reduce the production of pro-inflammatory cytokines.
  • Potential Applications : This activity suggests possible therapeutic uses in conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique features of hydrazinecarboxylic acid, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
Carbamic AcidContains an amine group instead of a hydrazine groupDifferent chemical reactivity due to functional groups
UreaFeatures two amine groups attached to a carbonylDistinct applications in fertilizers and pharmaceuticals
HydrazonesFormed from hydrazines with carbonylsUseful in organic synthesis but lacks carboxylic functionality
DimethylhydrazineContains two methyl groups attached to a hydrazine nitrogenUsed as a rocket propellant due to high energy content

Case Studies and Research Findings

A variety of studies have further elucidated the biological activities of hydrazinecarboxylic acid:

  • Antibacterial Screening : A study reported IC50 values for several synthesized derivatives ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory activity compared to standard drugs .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), showing promising results that suggest potential neuroprotective effects .
  • Docking Studies : Molecular docking studies have provided insights into how these compounds interact with specific amino acids in target proteins, enhancing our understanding of their pharmacological effectiveness .

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: The synthesis can be optimized using reflux conditions in acetic acid with sodium acetate as a catalyst. For example, a procedure analogous to the synthesis of 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives involves refluxing the reactants (0.1–0.11 mol ratio) in acetic acid for 3–5 hours, followed by filtration and recrystallization from DMF/acetic acid to remove impurities . Adjusting stoichiometry, reaction time, and solvent polarity (e.g., methanol or ethanol) can further enhance yield. Monitoring reaction progress via TLC or HPLC is critical .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • HPLC Analysis : Use a mobile phase of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 with phosphoric acid. This system ensures baseline separation of the compound and its by-products .
  • Spectroscopy : Confirm the iminomethyl and sulfonyl groups via FT-IR (e.g., C=N stretch at ~1600 cm⁻¹, S=O at ~1350 cm⁻¹). NMR (¹H/¹³C) can resolve the furanyl and chlorophenyl substituents, while high-resolution mass spectrometry (HRMS) validates the molecular ion .

Advanced Research Questions

Q. How can a stability-indicating HPLC method be developed for this compound?

Methodological Answer: Design a gradient HPLC method using a C18 column and a buffer system (e.g., 0.2 M sodium acetate + 0.4 M sodium 1-octanesulfonate, pH 4.6) mixed with methanol (65:35). Adjust the pH to 4.6 with glacial acetic acid to enhance peak symmetry . Perform forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products. Validate system suitability by ensuring resolution ≥2.0 between the compound and degradation peaks .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions may arise from tautomerism (e.g., imine-enamine equilibria) or impurities. Use complementary techniques:

  • X-ray crystallography to confirm solid-state structure.
  • 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish overlapping signals.
  • HPLC-MS to detect trace impurities or by-products (e.g., hydrazine derivatives from incomplete condensation) .

Q. What mechanistic insights explain the formation of the iminomethyl group in this compound?

Methodological Answer: The imine bond likely forms via nucleophilic attack of the hydrazinecarboxylic acid’s NH₂ group on the aldehyde carbon of the 5-((4-(chlorophenyl)sulfonyl)-2-furanyl) moiety. Sodium acetate acts as a base, deprotonating the hydrazine to enhance nucleophilicity. Reflux in acetic acid drives Schiff base formation through azeotropic removal of water. Intermediate trapping (e.g., with hydroxylamine) and DFT calculations can validate the proposed mechanism .

Q. How can the compound’s reactivity with nucleophiles be systematically studied?

Methodological Answer: Design a kinetic study using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via HPLC or UV-Vis spectroscopy. Compute electrophilicity indices (ω) via DFT to predict reactive sites. For example, the sulfonyl group may act as an electron-withdrawing group, increasing the electrophilicity of the imine carbon .

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